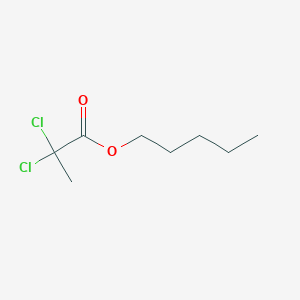

Pentyl 2,2-dichloropropanoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17640-08-3 |

|---|---|

Molekularformel |

C8H14Cl2O2 |

Molekulargewicht |

213.1 g/mol |

IUPAC-Name |

pentyl 2,2-dichloropropanoate |

InChI |

InChI=1S/C8H14Cl2O2/c1-3-4-5-6-12-7(11)8(2,9)10/h3-6H2,1-2H3 |

InChI-Schlüssel |

ZCPOSLAFHCNHBE-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C(C)(Cl)Cl |

Kanonische SMILES |

CCCCCOC(=O)C(C)(Cl)Cl |

Synonyme |

2,2-Dichloropropionic acid pentyl ester |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Pentyl 2,2 Dichloropropanoate

Direct Esterification Routes from 2,2-Dichloropropanoic Acid and Pentanol (B124592)

The most direct approach to synthesizing Pentyl 2,2-dichloropropanoate involves the reaction of 2,2-dichloropropanoic acid with pentanol. This transformation can be achieved through several established esterification protocols.

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com This equilibrium-controlled reaction is typically catalyzed by a strong Brønsted acid.

Reaction Principle: The process involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Catalysts and Conditions: Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically performed by refluxing the carboxylic acid with an excess of the alcohol, which serves as both reactant and solvent, to drive the equilibrium toward the ester product. While effective, potential drawbacks include incompatibility with acid-sensitive functional groups and the possibility of side reactions at higher temperatures. numberanalytics.comrug.nl

Table 1: Comparison of Common Acid Catalysts for Fischer Esterification

| Catalyst | Typical Loading | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Catalytic amounts | Inexpensive, strong acid | Can cause dehydration/charring |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amounts | Solid, easier to handle | More expensive than H₂SO₄ |

| Lewis Acids (e.g., Bi(OTf)₃) | Low mol% | Can be highly active | May catalyze side reactions (e.g., ether formation) rug.nl |

Alternative Esterification Techniques (e.g., DCC coupling, acid chloride routes)

To overcome the limitations of acid-catalyzed methods, particularly for sensitive substrates, milder and more efficient techniques have been developed.

DCC Coupling (Steglich Esterification): The Steglich esterification utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov This method is known for its mild reaction conditions and is particularly useful for sterically hindered or acid-labile substrates. organic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer agent, accelerating the reaction. organic-chemistry.org A significant byproduct of this reaction is dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and can often be removed by filtration. organic-chemistry.org

Acid Chloride Routes: A highly reliable, two-step method involves the conversion of the carboxylic acid to a more reactive derivative, the acid chloride. 2,2-Dichloropropanoic acid can be readily converted to 2,2-dichloropropanoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.aicommonorganicchemistry.com The resulting 2,2-dichloropropanoyl chloride is a potent electrophile that reacts rapidly and often exothermically with pentanol to form the desired ester. cymitquimica.com This method avoids the equilibrium limitations of Fischer esterification and typically results in high yields.

Synthetic Strategies for the 2,2-Dichloropropanoyl Moiety

The synthesis of the target ester is fundamentally dependent on the availability of the 2,2-dichloropropanoyl precursor. This chlorinated aliphatic structure can be assembled through various synthetic strategies.

Achieving dichlorination specifically at the second carbon (α-position) of a propanoic acid framework is a key synthetic challenge. The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. vedantu.com The reaction involves treating a carboxylic acid having an α-hydrogen with a halogen (e.g., Cl₂) in the presence of a catalytic amount of phosphorus (P), typically as red phosphorus or a phosphorus trihalide (e.g., PCl₃). vedantu.com The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes. This enol form readily reacts with the halogen at the α-position. To achieve dichlorination, the reaction conditions would be adjusted accordingly.

2,2-Dichloropropanoic acid, the key starting material for direct esterification, is an organic compound with the formula CH₃CCl₂CO₂H. wikipedia.org It can be synthesized via the hydrolysis of its corresponding acyl chloride, 2,2-dichloropropanoyl chloride. This represents a functional group interconversion where the highly reactive acyl chloride is converted to the more stable carboxylic acid. Furthermore, the synthesis of related esters, such as methyl 2,2-dichloropropanoate, is achieved through the esterification of 2,2-dichloropropionic acid with the respective alcohol, indicating a general pathway applicable to pentanol. ontosight.ai

Chemo- and Regioselectivity in this compound Synthesis

Regioselectivity: The term regioselectivity is most pertinent to the synthesis of the 2,2-dichloropropanoyl moiety. The objective is the selective halogenation of the α-carbon (C2) of the propanoic acid chain. The Hell-Volhard-Zelinsky reaction is regioselective for the α-position due to its mechanism involving the enolization of the intermediate acyl halide. vedantu.com Alternative methods, such as radical chlorination, would likely result in a mixture of chlorinated products at various positions on the alkyl chain, making them unsuitable for this specific synthesis. Enzymatic methods for regioselective dichlorination of non-activated carbons have been discovered but are typically applied to more complex molecules. nih.gov

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of esterification:

Fischer Esterification: The primary chemoselectivity concern is avoiding side reactions like the dehydration of the alcohol (pentanol) to form alkenes or ethers, which can be promoted by strong acids and high temperatures. rug.nl

Acid Chloride Route: The high reactivity of the 2,2-dichloropropanoyl chloride ensures it reacts preferentially with the hydroxyl group of pentanol. The reaction is usually fast and conducted at lower temperatures to control its exothermicity and prevent side reactions.

DCC/DMAP Coupling: This method offers excellent chemoselectivity under mild conditions, preserving other sensitive functional groups that might be present in more complex substrates. nih.gov

Table 2: Summary of Synthetic Route Selectivity

| Synthetic Route | Selectivity Type | Key Considerations |

|---|---|---|

| Hell-Volhard-Zelinsky | Regioselective | Ensures dichlorination occurs specifically at the α-carbon of propanoic acid. vedantu.com |

| Fischer Esterification | Chemoselective | Reaction conditions must be controlled to minimize alcohol dehydration and ether formation. rug.nl |

| Acid Chloride Route | Chemoselective | High reactivity of the acyl chloride favors ester formation; temperature control is crucial. cymitquimica.com |

| Steglich Esterification | Chemoselective | Mild conditions provide high selectivity, compatible with sensitive functional groups. organic-chemistry.org |

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis, a multi-step purification and isolation process is essential to obtain this compound in a pure form. The specific techniques employed depend on the synthetic route used and the nature of the impurities present.

The initial step often involves neutralizing any remaining acidic components. For syntheses using an acid catalyst, such as Fischer esterification, the crude product is washed with a basic solution, like aqueous sodium carbonate or sodium bicarbonate. youtube.comclockss.org This converts the unreacted 2,2-dichloropropanoic acid and the acid catalyst into their corresponding salts, which are soluble in the aqueous phase.

After neutralization, the mixture is typically transferred to a separatory funnel. The ester, being less dense and immiscible with water, forms a distinct organic layer that can be separated from the aqueous layer containing salts and other water-soluble impurities. youtube.com This process, known as liquid-liquid extraction, may be repeated several times to ensure complete separation. thieme-connect.de

The final and most critical purification step is typically distillation. youtube.com Due to the likely high boiling point of this compound, distillation is often performed under reduced pressure (vacuum distillation). google.comoup.com This allows the ester to vaporize at a lower temperature, preventing thermal decomposition. For separating the target ester from byproducts with similar boiling points, fractional distillation is the preferred method, offering a higher degree of purity. researchgate.net

In cases where very high purity is required, or for small-scale preparations, column chromatography can be employed. clockss.org The crude ester is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and an appropriate solvent system (eluent) is used to separate the components based on their different affinities for the stationary phase. thieme-connect.de

Table 2: Purification Techniques and Their Applications

| Technique | Purpose | Reagents/Apparatus | Description | References |

| Neutralization/Washing | Removal of acid catalyst and unreacted carboxylic acid. | Sodium carbonate solution, Separatory funnel | The crude product is washed with a basic solution to neutralize and remove acidic impurities. | youtube.comclockss.org |

| Extraction | Separation of the organic ester from the aqueous phase. | Separatory funnel, Organic solvent (e.g., diethyl ether) | The ester is partitioned into an organic solvent, separating it from water-soluble salts and impurities. | youtube.comthieme-connect.de |

| Drying | Removal of residual water from the isolated organic layer. | Anhydrous magnesium sulfate (B86663) or sodium sulfate | A drying agent is added to the organic solution to absorb trace amounts of water before final purification. | thieme-connect.de |

| Distillation | Final purification of the ester based on boiling point. | Distillation apparatus, Vacuum pump | The ester is heated to its boiling point and the vapor is condensed and collected. Vacuum is used to lower the boiling point. | youtube.comgoogle.comoup.comresearchgate.net |

| Column Chromatography | High-purity separation for smaller scales. | Chromatography column, Silica gel, Solvents | Components are separated based on differential adsorption to a solid stationary phase as a solvent moves through it. | clockss.orgthieme-connect.de |

Reactivity and Mechanistic Investigations of Pentyl 2,2 Dichloropropanoate

Hydrolysis Kinetics and Mechanisms of 2,2-Dichloropropanoate Esters

Proton-Dependent Hydrolysis Pathways and Rate Determinants

The hydrolysis of 2,2-dichloropropanoate esters can proceed through different pathways depending on the pH of the medium. Generally, ester hydrolysis can be catalyzed by either acid or base. However, studies on similar esters, like p-methoxyphenyl 2,2-dichloropropanoate, have focused on pH-independent or "neutral" hydrolysis, suggesting that the electronic effects of the dichloro-substituted α-carbon play a significant role in the reaction mechanism. Current time information in Bangalore, IN.vulcanchem.comthieme-connect.de

In acidic conditions, the hydrolysis mechanism would typically involve the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The rate of this acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.

Conversely, under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, a process known as saponification. This pathway is generally faster than neutral or acid-catalyzed hydrolysis due to the strong nucleophilicity of the hydroxide ion.

For esters like Pentyl 2,2-dichloropropanoate, the two chlorine atoms on the α-carbon are strongly electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack even in the absence of strong acid or base catalysis. This enhanced electrophilicity is a key determinant of its reactivity towards hydrolysis.

Nucleophilic Attack and Solvolysis Mechanisms

The central event in the hydrolysis of this compound is the nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate is influenced by the surrounding solvent and the nature of the ester's alcohol and acyl groups.

Research on the hydrolysis of p-methoxyphenyl 2,2-dichloropropanoate indicates that the reaction proceeds through a pH-independent mechanism in dilute aqueous solutions. Current time information in Bangalore, IN.vulcanchem.com This suggests a mechanism where water acts as the nucleophile without prior activation by an acid or base. The rate-determining step in such a solvolysis reaction is often the formation of the tetrahedral intermediate. The subsequent collapse of this intermediate yields the carboxylic acid (2,2-dichloropropanoic acid) and the corresponding alcohol (pentanol).

Influence of Solvent Environment on Hydrolytic Stability

The solvent environment plays a crucial role in the hydrolytic stability of 2,2-dichloropropanoate esters. Studies on p-methoxyphenyl 2,2-dichloropropanoate in aqueous solutions with added co-solutes like ethanol, 1-propanol, and 1-butanol (B46404) have shown that the rate of neutral hydrolysis decreases as the concentration of the alcohol co-solute increases. Current time information in Bangalore, IN.vulcanchem.comthieme-connect.de

This rate decrease is attributed to the formation of hydrophobically stabilized encounter complexes between the ester and the co-solute molecules. vulcanchem.com In these complexes, the co-solute can block the reaction center of the ester from the attacking water molecule, leading to a stabilization of the initial state and an increase in the activation energy for hydrolysis. Current time information in Bangalore, IN.vulcanchem.com The extent of this rate decrease is dependent on the hydrophobicity of both the ester and the co-solute. Current time information in Bangalore, IN.vulcanchem.com

For this compound, which possesses a relatively hydrophobic pentyl group, it can be inferred that its hydrolytic stability in aqueous-organic mixtures would be similarly influenced by hydrophobic interactions with the solvent components.

The following table presents kinetic data for the neutral hydrolysis of a series of p-methoxyphenyl 2,2-dihaloalkanoate esters, which can serve as a model for understanding the reactivity of this compound.

| Ester | Rate Constant (k / 10-5 s-1) |

|---|---|

| p-Methoxyphenyl 2,2-dichloroethanoate | 1.83 |

| p-Methoxyphenyl 2,2-dichloropropanoate | 1.95 |

| p-Methoxyphenyl 2,2-dichlorobutanoate | 2.21 |

| p-Methoxyphenyl 2,2-dichloropentanoate | 2.73 |

Nucleophilic Substitution Reactions at the α-Carbon of this compound

The α-carbon of this compound is a potential site for nucleophilic substitution, although this reactivity is generally less facile than reactions at the carbonyl carbon. The presence of two chlorine atoms and the adjacent ester group significantly influences the course of such reactions.

Exchange Reactions of Chlorine Substituents

The direct nucleophilic substitution of the chlorine atoms at the α-carbon of this compound by other nucleophiles is expected to be challenging. This is due to several factors, including the steric hindrance created by the two chlorine atoms and the pentoxycarbonyl group, and the fact that the α-carbon is an sp³-hybridized center.

While specific studies on chlorine exchange reactions for this compound are scarce, general principles of nucleophilic substitution suggest that such reactions would likely proceed via an Sₙ2-type mechanism. However, the rate of such a reaction would be significantly slower than for a primary or even a secondary alkyl halide with a single halogen.

For a successful substitution to occur, a strong nucleophile and potentially elevated temperatures would be required. The nature of the solvent would also be critical, with polar aprotic solvents generally favoring Sₙ2 reactions. It is also possible that under certain conditions, elimination reactions could compete with substitution.

Intermolecular and Intramolecular Nucleophilic Cyclization Pathways

The presence of both an electrophilic α-carbon and a carbonyl group within the same molecule opens up the possibility for intramolecular cyclization reactions, particularly if a nucleophilic center is also present or can be generated within the molecule or in a reacting partner.

Research has shown that olefinic α,α-dichloro esters can undergo transition metal-promoted intramolecular radical cyclizations to form carbocyclic α,γ-dichloro esters or annulated α-chloro γ-lactones. This indicates that the dichloroester functionality can participate in cyclization reactions under the appropriate catalytic conditions.

In the context of intermolecular reactions, if this compound were to react with a bifunctional nucleophile, a subsequent intramolecular cyclization could be envisaged. For instance, reaction with an amino alcohol could potentially lead to the formation of a heterocyclic system, although such reactivity has not been specifically documented for this compound.

More relevant are intramolecular cyclizations of derivatives of 2,2-dichloropropanoic acid. For example, the cyclization of alkyl 3-amino-2-chloro-2-(chloromethyl)propanoates to form 3-chloroazetidine-3-carboxylates has been reported. chim.it This reaction involves an intramolecular nucleophilic attack of the amino group on the carbon bearing the two chlorine atoms, with one of the chlorines acting as a leaving group. While the starting material is different from this compound, it demonstrates the principle of intramolecular nucleophilic cyclization involving a gem-dichlorinated carbon.

The potential for this compound to participate in such cyclization pathways would depend on its conversion into a suitable precursor containing a tethered nucleophile.

Transesterification Processes Involving this compound

Transesterification is a crucial organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy moiety. This process is typically catalyzed by acids or bases, or by enzymes. masterorganicchemistry.comsrsbiodiesel.com For this compound, this reaction would involve the displacement of the pentyl group by another alcohol. The general reaction can be represented as:

CH₃-CCl₂-CO-O-(CH₂)₄-CH₃ + R'OH ⇌ CH₃-CCl₂-CO-OR' + CH₃-(CH₂)₄-OH

This equilibrium reaction is driven to completion by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com

Catalytic Transesterification Studies

While specific catalytic transesterification studies on this compound are not extensively documented in publicly available literature, the principles of transesterification for similar esters provide a strong basis for understanding its potential reactivity. Both homogeneous and heterogeneous catalysts are employed for transesterification reactions, including mineral acids (like sulfuric acid), metal alkoxides, and various metal salts. organic-chemistry.orgmdpi.com

For instance, silica (B1680970) chloride has been demonstrated as an effective and versatile catalyst for the transesterification of various esters under mild conditions. organic-chemistry.org Given its efficacy with a range of functional groups, it is plausible that it could catalyze the transesterification of this compound. Another relevant example is the use of a mixed salt catalyst system, such as potassium carbonate and potassium chloride, for the transesterification of (meth)acrylate esters. google.com This suggests that simple and readily available catalysts could be effective for this transformation.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alkoxide. masterorganicchemistry.com In the case of this compound, a catalytic amount of a base would be used to generate the incoming alkoxide from the reactant alcohol.

Enzymatic catalysis, particularly with lipases, has also been explored for transesterification reactions, for example, in the production of biodiesel. utm.my Lipases are known to catalyze the hydrolysis and synthesis of esters and could potentially be applied to the transesterification of this compound, offering a milder and more selective alternative to chemical catalysts.

A hypothetical study on the catalytic transesterification of this compound with methanol (B129727) could yield the following data:

| Catalyst | Alcohol/Ester Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| H₂SO₄ (1 mol%) | 10:1 | 60 | 6 | 85 |

| NaOCH₃ (5 mol%) | 10:1 | 60 | 4 | 92 |

| Lipase (B570770) | 3:1 | 45 | 24 | 78 |

| Silica Chloride | 5:1 | 70 | 8 | 88 |

This table is a hypothetical representation based on general principles of transesterification and is intended for illustrative purposes.

Enantioselective Transesterification Approaches

The carbon atom at the 2-position of this compound is a prochiral center. While it is not chiral itself, the substitution of one of the chlorine atoms could lead to a chiral center. However, enantioselective transesterification of this specific substrate has not been reported.

Enantioselective synthesis and transformations are critical in modern organic chemistry, and various methods exist to create chiral molecules. nih.govchemrxiv.orgchemrxiv.orgrsc.org For related compounds, enantioselective reactions have been developed. For instance, the asymmetric α-chlorination of activated aryl acetic acid esters has been achieved with high enantioselectivity using isothiourea catalysts under base-free conditions. nih.gov This proceeds through the in situ formation of a chiral C1 ammonium (B1175870) enolate. While this is not a transesterification, it demonstrates that catalytic asymmetric transformations at an α-carbon bearing halogen atoms are feasible.

A hypothetical enantioselective approach for a related reaction, such as the enantioselective reduction of the carbonyl group followed by transesterification, could be envisioned. More directly, a kinetic resolution via transesterification could theoretically be achieved using a chiral catalyst that preferentially reacts with one enantiomer of a chiral alcohol reactant, or if the substrate itself were chiral (e.g., if one chlorine were replaced by another group).

Given the advances in organocatalysis and transition-metal catalysis, it is conceivable that a chiral catalyst could be developed to mediate the enantioselective transesterification of a related prochiral substrate, or the kinetic resolution of a chiral dichloropropanoate ester. st-andrews.ac.uknih.gov However, at present, this remains a speculative area of research for this compound.

Thermal Decomposition Studies and Mechanistic Elucidation

The study of the thermal decomposition of chlorinated compounds is important for understanding their environmental fate and for developing safe disposal methods. The pyrolysis of esters, in general, involves complex reactions leading to a variety of smaller molecules. askiitians.com

Pyrolytic Behavior of this compound

Direct studies on the pyrolytic behavior of this compound are scarce. However, research on the thermal degradation of a related compound, cellulose (B213188) 2,2-dichloropropionate, provides significant insights. researchgate.net The pyrolysis of this compound was studied using dynamic thermogravimetry and differential thermal analysis, revealing that the degradation process is complex. The activation energy for the degradation was determined, and it was suggested that the basic steps are similar to those for the thermal degradation of cellulose itself. researchgate.net

The pyrolysis of organochlorine compounds, such as PVC, often proceeds with the initial elimination of hydrogen chloride (HCl). nih.govresearchgate.net For this compound, a likely initial step in its thermal decomposition would be the elimination of HCl to form pentyl 2-chloroacrylate. Subsequent decomposition of this unsaturated ester would then occur. Another potential pathway could involve the homolytic cleavage of the C-Cl bonds to form radical intermediates.

The general mechanism for the pyrolysis of esters often involves a concerted pericyclic elimination reaction (Ester pyrolysis), leading to an alkene and a carboxylic acid. However, the presence of the α-chlorine atoms in this compound would likely favor alternative decomposition pathways, such as the elimination of HCl.

A study on the gas-phase decomposition of trichlorfon, an organophosphate containing a trichloromethyl group, showed that it decomposes to form 2,2,2-trichloroacetaldehyde and dimethyl phosphite. plos.org This suggests that cleavage of the C-C bond adjacent to the dichlorinated carbon in this compound could also be a plausible decomposition pathway.

Identification and Characterization of Thermal Degradation By-products

The thermal degradation of this compound is expected to produce a complex mixture of by-products. Based on studies of related chlorinated compounds, the following by-products can be anticipated:

Hydrogen Chloride (HCl): As mentioned, the elimination of HCl is a common primary step in the pyrolysis of chlorinated hydrocarbons. nih.govresearchgate.net

Pentyl 2-chloroacrylate: Formed via the elimination of one molecule of HCl.

Pentenes and Pentanol (B124592): Arising from the decomposition of the pentyl ester group.

Pyruvic acid and its derivatives: The hydrolysis of sodium 2,2-dichloropropionate is known to form pyruvate (B1213749). acs.org Thermal decomposition could potentially lead to related products.

Chlorinated organic compounds: The co-pyrolysis of PVC and other plastics is known to generate various chlorinated organic compounds, including chloroesters. nih.govresearchgate.net

Carbon monoxide (CO) and Carbon dioxide (CO₂): These are common products of the complete and incomplete combustion of organic compounds.

Char: A solid carbonaceous residue is often formed during pyrolysis. nih.gov

The IR spectra of the pyrolysis residues of cellulose 2,2-dichloropropionate indicated that dehydration occurs and a compound containing carbonyl groups is formed. researchgate.net This aligns with the expected formation of various carbonyl-containing by-products. The identification and characterization of these by-products would typically be carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR). researchgate.netplos.org

A summary of potential thermal degradation by-products is presented below:

| By-product | Potential Formation Pathway |

| Hydrogen Chloride | Elimination from the dichloropropanoate moiety |

| Pentyl 2-chloroacrylate | Elimination of HCl |

| Pentenes | Decomposition of the pentyl group |

| Pentanol | Decomposition of the pentyl group |

| Pyruvic acid derivatives | Rearrangement and hydrolysis |

| Chlorinated hydrocarbons | Secondary reactions of decomposition fragments |

| Carbon Monoxide/Dioxide | Oxidation of organic fragments |

This table is a predictive summary based on the pyrolysis of analogous compounds.

Enzymatic Transformations and Biocatalytic Applications of 2,2 Dichloropropanoate Derivatives

Biotransformation Pathways of Halogenated Carboxylates

The biological degradation of halogenated compounds is a critical process for the detoxification of environmental pollutants. nih.gov Microorganisms have evolved a diverse array of enzymes, known as dehalogenases, to cleave carbon-halogen bonds, a key step in the metabolism of these xenobiotic compounds. nih.govnih.gov These enzymatic dehalogenation processes can be broadly categorized into several mechanisms:

Hydrolytic Dehalogenation : This is a common pathway where the halogen atom is replaced by a hydroxyl group derived from a water molecule. nih.gov This reaction is catalyzed by hydrolytic dehalogenases, which are found in a wide range of bacteria and are responsible for the degradation of many haloacids and haloalkanes. nih.govresearchgate.net

Reductive Dehalogenation : Under anaerobic conditions, some microorganisms can use halogenated compounds as electron acceptors, removing a halogen atom and replacing it with a hydrogen atom. mdpi.com This process is a key part of the anaerobic respiration of certain bacterial species. nih.gov

Oxygenolytic Dehalogenation : This mechanism involves the use of oxygenases, which incorporate one or both atoms of molecular oxygen into the substrate, leading to the destabilization and eventual cleavage of the carbon-halogen bond. nih.gov

Dehydrohalogenation : This involves the elimination of a hydrogen and a halogen atom from adjacent carbons, forming a double bond. researchgate.net

The specific pathway utilized depends on the structure of the halogenated compound, the microorganism, and the environmental conditions (e.g., aerobic vs. anaerobic). nih.govmdpi.com

Dehalogenase-Mediated Degradation of 2,2-Dichloropropanoic Acid and its Esters

The herbicide 2,2-dichloropropionic acid (2,2-DCP), also known as Dalapon, is the parent acid of Pentyl 2,2-dichloropropanoate. Numerous microorganisms capable of utilizing 2,2-DCP as a sole carbon and energy source have been isolated from contaminated environments. nih.govresearchgate.netmdpi.com These organisms produce dehalogenase enzymes that specifically target the chlorinated acid. For instance, a Methylobacterium sp. isolate, HJ1, was found to produce a dehalogenase that efficiently degraded 2,2-DCP. researchgate.net Similarly, Bacillus strains isolated from a hypersaline lake demonstrated the ability to degrade 2,2-DCP under alkaline conditions. mdpi.com The degradation of an ester like this compound would first require hydrolysis to 2,2-DCP, which then becomes a substrate for these dehalogenases. researchgate.net The product of 2,2-DCP dehalogenation is pyruvate (B1213749), which can then enter central metabolic pathways. researchgate.net

| Bacterial Strain | Enzyme/Gene | Optimal pH | Optimal Temperature | Key Finding | Reference |

|---|---|---|---|---|---|

| Methylobacterium sp. HJ1 | DehE (non-stereospecific dehalogenase) | 6.8 | Not Specified | Catalyzed hydrolytic dechlorination of 2,2-DCP to pyruvate. | researchgate.net |

| Bacillus subtilis strain H1 | Putative dehalogenase | 8.0 | 30 °C | Optimal degradation at 20 mM 2,2-DCP. | mdpi.com |

| Bacillus thuringiensis strain H2 | Putative halotolerant dehalogenase | 8.0 | 30 °C | Higher tolerance, with optimal degradation at 30 mM 2,2-DCP. | mdpi.com |

| Bacillus megaterium BHS1 | DehLBHS1 | Not Specified | Not Specified | Molecular modeling showed a strong binding preference for 2,2-DCP over other haloacids. | tandfonline.com |

| Pseudomonas putida PP3 | DehI | Not Specified | Not Specified | Dehalogenase gene carried on a mobile genetic element, suggesting horizontal gene transfer contributes to degradation ability. | oup.com |

The most common mechanism for the enzymatic degradation of haloacids is hydrolytic dehalogenation. nih.gov This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. mdpi.comnih.gov In many haloacid dehalogenases, the catalytic machinery involves a catalytic triad (B1167595) of amino acid residues, often Asp-His-Asp/Glu. mdpi.comnih.gov The process can be summarized in two main steps:

Nucleophilic Attack and Intermediate Formation : The carboxylate group of an aspartate residue in the enzyme's active site acts as a nucleophile, attacking the α-carbon atom of the substrate (the carbon bearing the halogens). nih.govkyoto-u.ac.jp This attack displaces a halide ion (Cl⁻) and forms a covalent ester intermediate between the enzyme and the dehalogenated substrate. nih.govkyoto-u.ac.jp

Hydrolysis of the Intermediate : A water molecule, activated by a histidine residue (acting as a general base), attacks the carbonyl carbon of the ester intermediate. nih.gov This hydrolytic step cleaves the ester bond, releasing the final product (e.g., pyruvate from 2,2-DCP) and regenerating the free enzyme for another catalytic cycle. nih.gov

This mechanism ensures the controlled and efficient removal of halogen atoms from the carboxylic acid substrate.

While 2,2-dichloropropanoate is an achiral molecule, the stereoselectivity of dehalogenases is a critical feature, often studied using chiral analogues like D,L-2-chloropropionic acid (2-CP). researchgate.netscialert.net Dehalogenases are often highly stereospecific, meaning they preferentially act on one enantiomer (either the D- or L-isomer) of a racemic mixture. nih.govresearchgate.net

Inversion of Configuration : Many L-2-haloacid dehalogenases catalyze the hydrolysis of L-2-haloacids to produce D-2-hydroxyacids, a process that involves an inversion of the stereochemical configuration at the chiral center. kyoto-u.ac.jpnih.gov This inversion is a hallmark of the SN2 reaction mechanism, where the nucleophilic attack occurs from the side opposite to the leaving group (the halogen). acs.org

Kinetic Resolution : The high enantioselectivity of these enzymes allows for the kinetic resolution of racemic mixtures. For example, a Pseudomonas sp. strain S3 was shown to possess two distinct dehalogenases, one specific for L-2-CP and another for D-2-CP. researchgate.netscialert.net This specificity is the basis for producing enantiomerically pure compounds, which is highly valuable in the pharmaceutical and agrochemical industries. scialert.net For instance, the herbicidal activity of certain compounds relies on a single enantiomer. scialert.net

Lipase (B570770) and Esterase-Catalyzed Processes with Chlorinated Esters

Lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1) are versatile biocatalysts that catalyze the hydrolysis of ester bonds. dur.ac.ukcsir.co.za In the context of a chlorinated ester like this compound, these enzymes are crucial for the initial cleavage step. These enzymes are known for their activity in both aqueous and non-aqueous environments and their ability to act on a wide range of substrates. dur.ac.ukmdpi.com

A key application of lipases and esterases is the kinetic resolution of racemic esters. csir.co.zanih.gov The enzymes exhibit enantioselectivity, hydrolyzing one enantiomer of the ester at a much higher rate than the other. This results in a mixture containing one enantiomer of the acid product and the unreacted enantiomer of the ester substrate, which can then be separated.

For example, the lipase from Candida rugosa (formerly C. cylindracea) has been shown to stereoselectively hydrolyze racemic mixtures of methyl-2-chloropropionate. dur.ac.uk This reaction is often performed in a biphasic system (water-immiscible organic solvent) to overcome the low water solubility of the ester substrate and minimize product inhibition. dur.ac.uk The ability to resolve chiral chlorinated compounds is of significant synthetic interest. scialert.netdur.ac.uk

| Enzyme Source | Substrate | Key Outcome | Reference |

|---|---|---|---|

| Candida rugosa Lipase (CRL) | Racemic methyl-2-chloropropionate | Stereoselective hydrolysis to resolve the chiral acid and alcohol. | dur.ac.uk |

| ChiroCLEC-CR (from Candida rugosa) | (R,S)-Naproxen ethyl ester | Achieved high enantiomeric ratio (E >100) for production of (S)-Naproxen. | csir.co.za |

| Pseudomonas fluorescens Lipase (PFL) | Symmetric biphenyl (B1667301) diesters | Demonstrated chemoselective monohydrolysis under optimized conditions (elevated temperature, DMSO). | researchgate.netnih.gov |

| Pig Liver Esterase (PLE) | Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate | Highly enantioselective desymmetrization of a prochiral diester to a chiral monoester (>99.5% ee). | researchgate.net |

Finding the right biocatalyst with high activity and selectivity for a specific substrate, such as a chlorinated ester, is a major challenge. Researchers employ two primary strategies: screening and engineering.

Screening : This involves testing large collections of microorganisms or enzymes from culture collections or environmental samples (metagenomics) to identify those with the desired activity. nih.govnih.gov For example, a functional screen of microbial genomes can lead to the discovery of novel dehalogenases or esterases with unique substrate specificities. nih.gov High-throughput screening methods, sometimes using microfluidic devices, allow for the rapid testing of thousands of variants. nih.gov

Enzyme Engineering : Once a promising enzyme is identified, its properties can be improved through protein engineering techniques like directed evolution or site-directed mutagenesis. acs.orgacs.org By altering the amino acid sequence, scientists can enhance an enzyme's stability, activity, or selectivity towards a non-natural substrate. mdpi.com For instance, lipases have been engineered to improve their stability in organic solvents or to alter their substrate specificity, making them more effective catalysts for specific chemical transformations. mdpi.comacs.org This approach holds significant promise for developing bespoke enzymes tailored for the efficient and selective transformation of compounds like this compound.

Microbial Metabolism of 2,2-Dichloropropanoate Derivatives in Environmental Systems

The environmental fate of synthetic chemical compounds is a critical area of study, particularly for those with widespread use in agriculture and industry. This compound, an ester of 2,2-dichloropropionic acid, falls into a category of compounds whose environmental persistence is largely dictated by microbial activity. The microbial metabolism of this compound is a key process in its detoxification and degradation within various ecosystems. This process is generally understood to occur in a stepwise manner, beginning with the cleavage of the ester bond, followed by the degradation of the resulting alcohol and chlorinated acid.

The initial and pivotal step in the microbial breakdown of this compound is the hydrolysis of its ester linkage. This reaction is catalyzed by non-specific esterases and lipases, which are ubiquitous in soil and aquatic microorganisms. This enzymatic action yields two primary metabolites: 2,2-dichloropropionic acid (also known as the herbicide Dalapon) and pentanol (B124592).

Figure 1: Proposed Initial Hydrolysis of this compound

graph TD;

A[this compound] --Microbial Esterase/Lipase--> B[2,2-Dichloropropionic Acid];

A --Microbial Esterase/Lipase--> C[Pentanol];

Following this initial hydrolysis, the two resulting compounds are metabolized through distinct microbial pathways.

The biodegradation of 2,2-dichloropropionic acid has been the subject of considerable research. Numerous bacterial species have been isolated from contaminated soils and shown to utilize this compound as a sole source of carbon and energy. A key enzyme in this metabolic pathway is 2,2-dichloropropionate dehalogenase. This enzyme catalyzes the hydrolytic removal of the two chlorine atoms from the alpha-carbon of the molecule, resulting in the formation of pyruvate. karger.comresearchgate.net Pyruvate is a central metabolite in microbial metabolism and can readily enter the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.

Several studies have identified and characterized the microorganisms responsible for the degradation of 2,2-dichloropropionate. For instance, a bacterium identified as a fast-growing species of Rhizobium was isolated from soil and demonstrated the ability to grow on 2,2-dichloropropionate as its sole carbon source. karger.com Cell-free extracts of this bacterium were shown to convert 2,2-dichloropropionate directly to pyruvate. karger.com Similarly, various strains of Pseudomonas and Bacillus amyloliquefaciens have been identified as potent degraders of this compound. nih.govwur.nl

The efficiency of this degradation can be influenced by environmental factors such as the concentration of the substrate. For example, studies with Bacillus amyloliquefaciens have shown that while the bacterium can effectively degrade 2,2-dichloropropionate, high concentrations of the compound can be toxic and inhibit growth. wur.nl

Table 1: Microbial Degradation of 2,2-Dichloropropionic Acid

The second product of the initial hydrolysis, pentanol, is also readily metabolized by a wide range of microorganisms, including bacteria and fungi. nih.gov The microbial degradation of n-pentanol typically proceeds through a series of oxidative steps. The initial step involves the oxidation of pentanol to its corresponding aldehyde, pentanal, a reaction catalyzed by alcohol dehydrogenase. Subsequently, pentanal is further oxidized to pentanoic acid by an aldehyde dehydrogenase. Pentanoic acid can then be activated to pentanoyl-CoA and enter the beta-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which can then be assimilated into central metabolic pathways like the TCA cycle.

The bacterium Rhodococcus erythropolis DCL14 has been shown to metabolize a range of alcohols, including pentanol, as a sole carbon and energy source. Fungi, particularly those found in indoor environments, have also been reported to produce and likely degrade higher alcohols like pentanol.

Table 2: Proposed Microbial Metabolic Pathway for Pentanol

Advanced Analytical Methodologies for Pentyl 2,2 Dichloropropanoate

Spectroscopic Characterization for Structure and Composition

Spectroscopic techniques are indispensable for elucidating the molecular structure and assessing the composition of Pentyl 2,2-dichloropropanoate. These methods provide detailed information on the atomic and molecular level.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and content of a substance without the need for an identical reference standard. sciepub.commdpi.com The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal. sciepub.com

For this compound, ¹H-qNMR is particularly useful. The purity is determined by comparing the integral of a characteristic proton signal from the analyte against the integral of a certified internal standard of known concentration and purity. ox.ac.ukacs.org

Procedure:

An accurately weighed amount of the this compound sample and a certified internal standard (e.g., dimethyl sulfoxide (B87167) or maleic acid) are dissolved in a deuterated solvent (e.g., Chloroform-d).

The ¹H NMR spectrum is acquired under conditions that ensure accurate integration, such as a sufficient relaxation delay (D1).

The purity of the ester is calculated by comparing the integral of a well-resolved signal from the pentyl group (e.g., the triplet of the -O-CH₂- protons) with a signal from the internal standard.

The purity (P) can be calculated using the following formula:

P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I is the integral area.

N is the number of protons for the integrated signal.

M is the molar mass.

m is the mass.

P_std is the purity of the standard.

analyte refers to this compound and std refers to the internal standard.

Table 1: Hypothetical ¹H-qNMR Data for Purity Assessment of this compound

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Signal (δ, ppm) | ~4.2 (triplet) | ~6.3 (singlet) |

| Number of Protons (N) | 2 | 2 |

| Molar Mass (M, g/mol ) | 213.09 | 116.07 |

| Mass (m, mg) | 25.50 | 10.20 |

| Integral Area (I) | 50.0 | 20.0 |

| Purity of Standard (P_std) | - | 99.9% |

| Calculated Purity (P_analyte) | 98.5% | - |

This interactive table showcases a hypothetical dataset for calculating the purity of this compound using qNMR.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of a unique molecular formula. researchgate.net Techniques such as gas chromatography coupled with HRMS (GC-HRMS) are particularly effective for analyzing volatile halogenated compounds. ifremer.frnih.gov

The presence of two chlorine atoms in this compound creates a distinctive isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its fragments, where the [M+2]⁺ peak is approximately 64% of the intensity of the [M]⁺ peak, and the [M+4]⁺ peak is about 10%. This isotopic signature is a key identifier for dichlorinated compounds. acs.org

Fragmentation analysis through tandem MS (MS/MS) helps to elucidate the structure. For this compound, common fragmentation pathways would include:

Loss of the pentoxy group (-OC₅H₁₁)

Loss of the pentyl group (-C₅H₁₁)

McLafferty rearrangement leading to the elimination of pentene (C₅H₁₀)

Loss of chlorine radicals (Cl•)

Table 2: Expected HRMS Data for this compound (C₈H₁₄Cl₂O₂)

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Pathway |

| [M]⁺ | 212.03198 | 212.0315 | Molecular Ion |

| [M+2]⁺ | 214.02903 | 214.0286 | Molecular Ion with one ³⁷Cl |

| [M+4]⁺ | 216.02608 | 216.0257 | Molecular Ion with two ³⁷Cl |

| [M-C₅H₁₁]⁺ | 140.97176 | 140.9714 | Loss of pentyl radical |

| [M-OC₅H₁₁]⁺ | 124.96119 | 124.9609 | Loss of pentoxy radical |

This interactive table presents the theoretical exact masses and a hypothetical fragmentation pattern for this compound.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a unique "fingerprint" for a molecule based on its bond vibrations. nih.govmt.com While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the scattering of light due to changes in polarizability. edinst.cominphotonics.com

For this compound, key vibrational modes can be assigned to specific functional groups:

IR Spectroscopy : Will show a strong absorption band for the carbonyl (C=O) stretch, which is highly polar. Strong bands corresponding to the C-O ester linkage and C-Cl stretches will also be prominent.

Raman Spectroscopy : Will also show the C=O stretch, though its intensity may differ from the IR spectrum. The C-Cl symmetric stretches and C-C backbone vibrations are often strong and well-defined in the Raman spectrum.

The combination of both techniques provides a more complete vibrational profile, confirming the presence of all key functional groups and aiding in structural confirmation. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O (Ester) | Stretch | 1745 - 1760 (Strong) | 1745 - 1760 (Medium) |

| C-O (Ester) | Stretch | 1150 - 1250 | Weak |

| C-Cl | Stretch | 650 - 800 | 650 - 800 (Strong) |

This interactive table summarizes the expected key absorption and scattering bands for the compound.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Column Selection : The choice of stationary phase is critical. A mid-polarity column (e.g., a (50%-phenyl)-methylpolysiloxane) or a polar column (e.g., polyethylene (B3416737) glycol-based, like WAX phases) would be suitable to achieve separation from potential impurities like unreacted starting materials or byproducts. labwrench.com

Injector and Detector Temperature : Temperatures must be high enough to ensure efficient vaporization without causing thermal degradation of the analyte.

Oven Temperature Program : A temperature gradient is typically used to ensure the elution of all compounds of interest with good peak shape in a reasonable time.

Detectors:

Flame Ionization Detector (FID) : A universal detector for organic compounds, providing a response proportional to the mass of carbon. It is robust and reliable for quantification when the sample matrix is relatively clean.

Electron Capture Detector (ECD) : Highly sensitive to electrophilic compounds, particularly those containing halogens. The two chlorine atoms in this compound make GC-ECD an exceptionally sensitive method for trace-level quantification. scispace.com

Mass Spectrometer (MS) : Provides both quantification and structural identification, making it the most powerful detector. It is used in methods like the US EPA 524.2 for volatile organic compounds in water. hpst.czresearchgate.netthermofisher.com

Table 4: Example GC-MS Operating Conditions for this compound Analysis

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Injector | Split/Splitless, 250°C, Split ratio 20:1 |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source | 230°C, Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 400 amu |

This interactive table outlines typical parameters for a GC-MS method suitable for analyzing this compound.

While GC is ideal for the final ester product, High-Performance Liquid Chromatography (HPLC) is often better suited for analyzing reaction mixtures, which may contain non-volatile or thermally unstable related compounds. americanpharmaceuticalreview.comnih.gov This is particularly relevant for monitoring the progress of the esterification reaction.

Using reversed-phase HPLC (RP-HPLC), one can separate this compound from its more polar precursors, such as 2,2-dichloropropionic acid, and other potential polar byproducts. researchgate.net

Method Parameters:

Column : A C18 or C8 stationary phase is commonly used.

Mobile Phase : A gradient elution using a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. nih.gov The gradient would start with a higher water content to retain and separate polar compounds and increase the organic modifier content to elute the less polar ester.

Detection : A UV detector set at a low wavelength (~210 nm) can detect the ester's carbonyl group, although with limited sensitivity. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more effective, especially for compounds lacking a strong chromophore. nih.gov

This technique is invaluable for assessing the purity of the starting 2,2-dichloropropionic acid and for identifying the presence of related impurities in the final product that may not be suitable for GC analysis.

Advanced Sample Preparation and Derivatization Strategies for Trace Analysis

The accurate quantification of this compound, particularly at trace levels in complex matrices such as environmental water samples, necessitates sophisticated sample preparation and derivatization strategies. The parent compound, 2,2-dichloropropionic acid (Dalapon), is a polar, non-volatile haloacetic acid (HAA) that is often the primary target for analysis in regulatory monitoring. researchgate.net Gas chromatography (GC) is a preferred analytical technique for HAAs due to its high resolution, but it requires the analytes to be volatile and thermally stable. gcms.cz Therefore, a derivatization step to convert the native acid into a less polar, more volatile ester form is essential. gcms.czsigmaaldrich.com While methyl esters are most commonly prepared for HAA analysis, the principles apply to the formation of other esters, including this compound.

Advanced sample preparation techniques aim to isolate and concentrate the analytes from the sample matrix, removing interferences that could compromise the analysis. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for HAA analysis. The process typically involves acidifying a water sample to a pH <0.5 to ensure the HAAs are in their protonated form, followed by extraction with a water-immiscible organic solvent. usgs.gov Methyl tert-butyl ether (MTBE) and diethyl ether are commonly employed for this purpose. researchgate.netusgs.gov After extraction, the solvent is carefully evaporated to concentrate the analytes before derivatization.

Solid-Phase Extraction (SPE): SPE offers an alternative to LLE, often reducing solvent consumption and providing cleaner extracts. On-line SPE systems coupled directly to analytical instruments can automate the process, increasing sample throughput and precision. acs.org For acidic compounds like 2,2-dichloropropionic acid, anion-exchange or reversed-phase cartridges can be used for effective retention and subsequent elution.

Derivatization: The conversion of 2,2-dichloropropionic acid to its pentyl ester is a critical step for GC analysis. This is an esterification reaction, typically catalyzed by an acid in the presence of the corresponding alcohol (pentanol). sigmaaldrich.comaocs.org A common procedure involves heating the extracted analyte residue with an acidic solution of the alcohol. amazonaws.com For instance, a solution of sulfuric acid or boron trichloride (B1173362) in pentanol (B124592) could be used. sigmaaldrich.comnih.gov It is crucial that the reaction is performed under anhydrous conditions, as the presence of water can inhibit the esterification process and lead to lower yields. researchgate.netsigmaaldrich.com

Advanced Microextraction Techniques: For enhanced sensitivity and reduced sample volume requirements, microextraction techniques have been developed. Headspace solid-phase microextraction (HS-SPME) can be applied after the derivatization step. researchgate.net In this method, the volatile ester (this compound) partitions from the sample into a headspace and is then adsorbed onto a coated fiber, which is subsequently desorbed directly into the GC inlet. This technique combines extraction, concentration, and sample introduction into a single step.

The table below summarizes various sample preparation and derivatization strategies applicable to the analysis of dichloropropanoate esters.

Table 1: Summary of Sample Preparation and Derivatization Techniques

| Technique | Description | Typical Reagents/Conditions | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte from an acidified aqueous sample into a water-immiscible organic solvent. | Sample acidified to pH <0.5; Extraction with methyl tert-butyl ether (MTBE) or diethyl ether. usgs.gov | Robust, widely used, effective for a range of concentrations. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from the liquid sample, washed, and then eluted with a small volume of solvent. | Anion-exchange or reversed-phase cartridges; Elution with an organic solvent. researchgate.net | Reduced solvent use, cleaner extracts, potential for automation. acs.org |

| Acid-Catalyzed Esterification | Conversion of the carboxylic acid to its corresponding ester for GC analysis. | Pentanol with an acid catalyst (e.g., H₂SO₄, BCl₃); Heating may be required. sigmaaldrich.comamazonaws.com | Increases analyte volatility and thermal stability for GC analysis. gcms.cz |

| Headspace SPME (HS-SPME) | Adsorption of the volatile derivatized analyte from the headspace onto a coated fiber for GC injection. | Applied after derivatization; Polydimethylsiloxane (PDMS) fiber is common. researchgate.net | High sensitivity, solventless injection, combines extraction and concentration. |

Interlaboratory Comparison and Validation of Analytical Protocols for Dichloropropanoate Esters

The validation of an analytical protocol is essential to demonstrate its suitability for the intended purpose, ensuring that the results are reliable, reproducible, and accurate. ich.org For compounds like dichloropropanoate esters, which may be monitored under regulatory frameworks, robust validation and interlaboratory comparison studies are critical. amazonaws.comresearchgate.net The validation process evaluates several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgfda.gov

The validation of an in-house method for a dichloropropanoate ester would include the following parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other haloacetic acid esters or matrix components. ich.org This is typically demonstrated using GC-MS by confirming the unique mass spectrum of the target analyte.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a specific range. ich.org A linear regression analysis is performed on data from at least five concentration levels, and the correlation coefficient (r) or coefficient of determination (r²) is calculated.

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. ich.org Accuracy is reported as the percentage of recovery.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). ich.orgnpra.gov.my Precision is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.org

The following table presents a set of typical performance criteria for an analytical method for a dichloropropanoate ester, based on values reported for similar HAA ester analyses. researchgate.netnih.gov

Table 2: Typical Validation Parameters for a GC-MS Method for Dichloropropanoate Esters

| Validation Parameter | Typical Acceptance Criteria/Value | Purpose |

|---|---|---|

| Linearity (r²) | > 0.995 | Demonstrates a proportional response to concentration. researchgate.net |

| Range | 0.5 - 100 µg/L | Defines the upper and lower concentrations for reliable quantification. researchgate.net |

| Accuracy (% Recovery) | 80 - 120% | Measures the agreement between the measured value and the true value. amazonaws.comresearchgate.net |

| Precision (RSD) | < 15% | Indicates the random error and scatter of the measurements. researchgate.net |

| Repeatability (Intra-day RSD) | < 10% | Assesses precision under the same operating conditions over a short interval. researchgate.net |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | Defines the lowest concentration at which the analyte can be detected. researchgate.net |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/L | Defines the lowest concentration that can be accurately measured. npra.gov.my |

The systematic collection and sharing of validation data from different laboratories can help build a comprehensive understanding of a method's performance across various matrices and conditions, ultimately leading to more robust and harmonized analytical protocols. eurl-pesticides.eu

Computational Chemistry and Theoretical Investigations of Pentyl 2,2 Dichloropropanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic and structural characteristics of molecules. For Pentyl 2,2-dichloropropanoate, these calculations can predict its most stable three-dimensional arrangements and its intrinsic reactivity.

The flexibility of the pentyl chain and the ester group in this compound gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The ester bond itself has a strong preference for a planar, trans conformation due to resonance stabilization. acs.org The pentyl chain, being an acyclic alkane, will have various staggered conformations that are energetically favorable over eclipsed ones.

Below is an illustrative data table showing the relative energies of different hypothetical conformers of this compound, as would be determined by DFT calculations. The energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (O=C-O-C1) | Dihedral Angle (C-O-C1-C2) | Relative Energy (kcal/mol) |

| A | 180° (trans) | 180° (anti) | 0.00 |

| B | 180° (trans) | 60° (gauche) | 0.65 |

| C | 0° (cis) | 180° (anti) | 4.50 |

| D | 0° (cis) | 60° (gauche) | 5.20 |

This table is illustrative and based on typical energy differences for ester conformers.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. mdpi.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals in this compound dictate its electrophilic and nucleophilic character.

The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly lowers the energy of the LUMO, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The HOMO, conversely, would be expected to have significant contributions from the lone pairs of the ester oxygen atoms.

Quantum chemical calculations can provide precise energy values for these frontier orbitals. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org

Below is a table of hypothetical FMO properties for this compound, which would be calculated using DFT.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.5 | C=O (π), C-Cl (σ) |

| HOMO | -9.8 | Oxygen lone pairs |

| HOMO-LUMO Gap (ΔE) | 8.3 |

This table contains plausible, illustrative values for a molecule of this type.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into transition states and the influence of the surrounding medium. For this compound, this is particularly useful for understanding its degradation, such as through hydrolysis.

The hydrolysis of esters can proceed through different mechanisms depending on the pH of the solution. Both acid-catalyzed and base-catalyzed pathways involve the formation of a tetrahedral intermediate. sparkl.menih.gov Computational chemistry can be used to model the geometry and energy of the transition states leading to this intermediate.

In a base-catalyzed hydrolysis (BAC2 mechanism), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. The transition state would feature a partial bond forming between the oxygen of the hydroxide and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. This transient structure is stabilized by an "oxyanion hole" in enzyme-catalyzed reactions. muni.cz

Furthermore, the C-Cl bonds are susceptible to nucleophilic substitution (SN2) reactions. Computational studies on the dehalogenation of similar chlorinated compounds have characterized the transition state for this process, where the nucleophile attacks the carbon atom and displaces the chloride ion. nih.gov The transition state for such a reaction involving this compound would show an elongated C-Cl bond and a newly forming bond with the incoming nucleophile.

The solvent in which a reaction occurs can have a profound effect on its rate and mechanism. Computational models can explicitly include solvent molecules to simulate these effects. This is particularly important for reactions like hydrolysis where water is not just the solvent but also a reactant. researchgate.net

Molecular dynamics simulations can reveal how solvent molecules arrange themselves around this compound. Polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating the reaction. The choice of solvent can also influence which conformation of the ester is most prevalent, thereby affecting its accessibility for reaction. Studies on enzyme-catalyzed reactions in organic solvents have shown that the solvent environment is critical for maintaining the enzyme's active conformation. emerginginvestigators.orgacs.org

Molecular Dynamics Simulations for Ester-Solvent and Ester-Catalyst Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the time-dependent behavior of this compound in various environments. researchgate.net These simulations can model the interactions of the ester with solvent molecules and potential catalysts, such as enzymes.

For instance, MD simulations could be used to study the partitioning of this compound between an aqueous and an organic phase, providing insights into its environmental fate. By simulating the ester in a box of water molecules, one can observe the formation of a hydration shell and the specific hydrogen bonding interactions that occur.

In the context of biocatalysis, MD simulations are instrumental in understanding how this compound might bind to the active site of an enzyme, such as a lipase (B570770). acs.org Lipases are known to catalyze the hydrolysis of esters. Simulations could reveal the key amino acid residues involved in binding the pentyl group and positioning the ester bond for nucleophilic attack by the enzyme's catalytic machinery. Such simulations are crucial for designing enzymes with enhanced activity or specificity for chlorinated esters. uni-hannover.de

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Halogenated Esters

Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to correlate the chemical structure of compounds with their reactivity and other properties. For halogenated esters, such as this compound, QSRR models offer a means to predict their behavior without the need for extensive experimental testing. These studies are particularly valuable for understanding properties like chromatographic retention, which is crucial for the identification and analysis of this class of compounds. psu.eduresearchgate.net

The fundamental principle of QSRR is to establish a mathematical relationship between a set of molecular descriptors and an observed property. psu.edu These descriptors are numerical values that encode different aspects of a molecule's structure.

Methodology of QSRR Studies for Halogenated Esters:

The development of a QSRR model for halogenated esters typically involves several key steps:

Molecular Structure Generation and Optimization: The three-dimensional structures of the esters are generated and optimized using quantum mechanics calculations, often with semi-empirical methods. psu.edu

Descriptor Calculation: A wide range of molecular descriptors are calculated. These can be categorized as:

Constitutional: Descriptors based on the chemical formula, such as molecular weight and atom counts (e.g., number of chlorine atoms). psu.edu

Topological: Indices that describe the connectivity of atoms in the molecule, such as the Kier and Hall connectivity index. psu.edu

Geometric: Descriptors derived from the 3D structure, like molecular surface area and volume. psu.edu

Electrostatic: Descriptors related to the charge distribution within the molecule, such as dipole moments and partial charges on atoms. psu.edunih.gov

Quantum-Chemical: Indices derived from quantum mechanical calculations, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). psu.eduresearchgate.net

Descriptor Selection and Model Generation: Statistical methods, such as multi-linear regression, are used to select the most relevant descriptors and build the QSRR model. psu.edu The goal is to create a statistically robust equation that can accurately predict the property of interest.

Application to Gas Chromatographic Retention Indices:

A significant application of QSRR for halogenated compounds is the prediction of their gas chromatographic retention indices. psu.edu The retention index is a key parameter for identifying compounds in a mixture. QSRR models have been successfully developed for large sets of halogenated compounds, demonstrating high correlation coefficients between the predicted and experimental retention indices. psu.edu

For esters specifically, the presence of the ester functional group introduces specific intermolecular interactions that influence their chromatographic behavior. nih.gov The charge redistribution caused by the oxygen heteroatoms affects how these molecules interact with the stationary phase in a gas chromatograph. nih.gov Therefore, QSRR models for halogenated esters must account for these specific interactions. Studies have shown that including descriptors related to charge distribution, such as charged-partial surface area indices, improves the predictive power of the models. psu.edunih.gov

The table below illustrates the types of descriptors that are often found to be significant in QSRR models for halogenated compounds and their typical contribution to predicting properties like retention indices.

| Descriptor Class | Example Descriptor | Typical Contribution to Model |

| Topological | Kier & Hall connectivity index (¹χv) | Often a core descriptor, relating to molecular size and branching. psu.edu |

| Constitutional | Number of Halogen Atoms (e.g., NoCl) | Directly accounts for the influence of halogenation on properties. psu.edu |

| Geometric | Gravitation index (G1) | Relates to the mass distribution within the molecule. psu.edu |

| Electrostatic | Charged-Partial Surface Area (CPSA) | Accounts for polar interactions, crucial for esters. psu.edunih.gov |

| Quantum-Chemical | Energy of LUMO | Can be related to the molecule's ability to accept electrons and its reactivity. researchgate.net |

Research Findings:

Research on QSRR for halogenated compounds has demonstrated that robust models can be created using a combination of different descriptor types. psu.edu For instance, a study on 207 halogenated compounds found that a six-descriptor model could predict gas chromatographic retention indices with a correlation coefficient of up to 0.994. psu.edu Such models consistently included descriptors for molecular connectivity, the number of specific halogen atoms, and indices related to mass distribution and charge. psu.edu

While specific QSRR studies focusing exclusively on this compound are not widely published, the general findings for halogenated esters provide a strong framework for understanding its likely behavior. The presence of two chlorine atoms on the α-carbon of the propanoate moiety, combined with the pentyl ester group, would significantly influence its electronic and steric properties, which in turn would be captured by the descriptors used in a QSRR model.

Derivatives and Analogues of Pentyl 2,2 Dichloropropanoate

Synthesis and Comparative Reactivity of Variously Esterified 2,2-Dichloropropanoates (e.g., Methyl, Ethyl, Butyl Esters)

The synthesis of 2,2-dichloropropanoate esters with different alkyl groups, such as methyl, ethyl, and butyl, can be achieved through several standard esterification methods. A common approach is the reaction of 2,2-dichloropropionyl chloride with the corresponding alcohol (methanol, ethanol, or butanol) in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. prepchem.com Alternatively, transesterification of an existing ester, such as methyl 2,2-dichloropropanoate, with a different alcohol can be employed. justia.com

The reactivity of these esters, particularly in hydrolysis reactions, is influenced by the nature of the alkyl group. Generally, the rate of ester hydrolysis is affected by both electronic and steric factors. In acid-catalyzed hydrolysis, the reaction is reversible, and the equilibrium can be shifted by using an excess of water. bham.ac.uk In base-mediated hydrolysis, also known as saponification, the reaction is essentially irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack. bham.ac.uk

For simple alkyl esters, the reactivity generally decreases as the size of the alkyl group increases. This is primarily due to steric hindrance, where a bulkier alkyl group impedes the approach of the nucleophile (e.g., a hydroxide (B78521) ion or water molecule) to the carbonyl carbon. ias.ac.in Therefore, one would expect the reactivity of 2,2-dichloropropanoate esters to follow the general trend of methyl > ethyl > butyl.

Table 1: Comparison of 2,2-Dichloropropanoate Esters This table is generated based on general chemical principles and available data for similar compounds.

| Ester | Synthesis Method | Expected Relative Reactivity in Hydrolysis |

|---|---|---|

| Methyl 2,2-dichloropropanoate | Esterification of 2,2-dichloropropionic acid with methanol (B129727) | Highest |

| Ethyl 2,2-dichloropropanoate | Esterification of 2,2-dichloropropionic acid with ethanol | Intermediate |

Structural Modifications on the Pentyl Alkyl Chain and Their Impact on Reactivity

Modifying the structure of the pentyl alkyl chain in pentyl 2,2-dichloropropanoate can have a significant impact on the ester's reactivity. These modifications can include branching of the alkyl chain or the introduction of functional groups.

The rate of hydrolysis of esters is known to be sensitive to the steric bulk of the alcohol moiety. researchgate.net Increasing the steric hindrance around the ester oxygen, for instance by introducing branching in the pentyl chain (e.g., comparing n-pentyl with isopentyl or neopentyl), would be expected to decrease the rate of hydrolysis. This is because the bulky alkyl group shields the electrophilic carbonyl carbon from attack by nucleophiles. rsc.org Studies on the hydrolysis of p-nitrophenyl carboxylates have shown that the reactivity of monomeric esters decreases with increasing alkyl-chain length, which is attributed to the self-coiling of the alkyl chain that masks the ester bond. rsc.org

Furthermore, the stability of the carbocation that could be formed upon cleavage of the alkyl-oxygen bond can influence the reaction mechanism. For instance, tertiary alkyl esters can undergo hydrolysis via an AAL1 mechanism, which involves the formation of a stable carbocation. bham.ac.uk While a primary alcohol like pentanol (B124592) does not form a stable carbocation, structural isomers of pentanol that are secondary or tertiary would increase the likelihood of this alternative reaction pathway under acidic conditions.